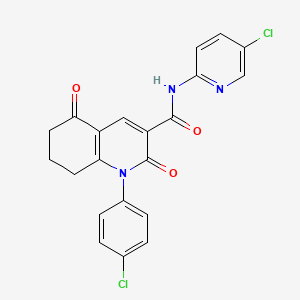

![molecular formula C18H18O4 B5569676 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzo[c]chromene compounds involves cyclization reactions under specific conditions. For example, microwave-assisted cyclization under mildly basic conditions has been employed for the synthesis of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating a versatile method for generating these complex structures from aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates with yields ranging from 50-72% (Dao et al., 2018). Another approach involves a four-component synthesis leading to the formation of related complex molecules under mild reaction conditions, showcasing the efficiency and bond-forming capacity of modern synthetic techniques (Teimouri & Inanloo, 2018).

Molecular Structure Analysis

The molecular structure of benzo[c]chromenes and their derivatives has been extensively studied, revealing various interesting features. For instance, the structure of a closely related compound, methyl 1,1a,2,7b-tetrahydro-2-oxocyclopropa[c]chromene-1a-carboxylate, was elucidated using NMR, IR, and mass spectral data, providing insights into the unique structural characteristics of these molecules (Choi & Kim, 2017).

Chemical Reactions and Properties

Benzo[c]chromene derivatives undergo various chemical reactions, highlighting their reactive nature and potential for further functionalization. The synthesis and reaction properties of these compounds, such as their luminescence and ionochromic properties upon interaction with metal ions, demonstrate their chemical versatility and potential for applications in sensing and materials science (Nikolaeva et al., 2020).

Physical Properties Analysis

The physical properties of benzo[c]chromenes, such as their crystalline structure, have been a subject of study to understand their potential applications better. For example, the crystal structure of a related compound, methyl 3-oxo-3H-benzo[f]chromene-1-carboxylate, has been determined, providing valuable information on the molecular arrangement and interactions within the crystal lattice, which can influence the compound's physical and chemical behavior (Ramazani et al., 2002).

Chemical Properties Analysis

The chemical properties of benzo[c]chromene derivatives, including their reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies on the cycloaddition reactions and the synthesis of pyrrolidines from chromenes highlight the reactivity of these compounds and their utility in constructing more complex molecular architectures (Korotaev et al., 2013).

科学的研究の応用

Synthesis and Chemical Properties

- Rearrangement and Oxidation Processes: Studies highlight the Mn(III)-catalyzed aerobic oxidation processes involving chromene derivatives, leading to structurally complex compounds through rearrangement reactions. This demonstrates the synthetic versatility and potential for creating novel compounds with unique properties (Murakami, Hisano, & Nishino, 2022).

- Crystal Structure Analysis: Research on compounds like alternariol, a chromene derivative, reveals insights into molecular structures stabilized by hydrogen bonding, highlighting the importance of structural analysis in understanding compound properties and interactions (Siegel et al., 2010).

- Luminescence and Ionochromic Properties: Certain chromene derivatives exhibit luminescence and ionochromic properties, forming colored complexes with metal ions. This property is crucial for developing sensors and materials for detecting metal ions and anions (Nikolaeva et al., 2020).

Applications in Material Science

- Photophysical Properties: The study of chromene derivatives' fluorescence and metal interaction properties has shown potential applications in the development of fluorescence probes for various scientific and industrial purposes. These compounds exhibit changes in fluorescence intensity upon interaction with metals, indicating their use in spectrofluorometry and sensor technology (Gülcan et al., 2021).

- Microwave-Assisted Synthesis: The use of microwave irradiation in the synthesis of chromene derivatives underlines the efficiency of modern synthetic methods in producing these compounds with potential applications in drug discovery and material science (Dao et al., 2018).

Potential Biomedical Applications

- Antimicrobial Activity: Some chromene derivatives have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacterial and fungal pathogens. This highlights the potential of these compounds in developing new antimicrobial agents (Soman & Thaker, 2013).

作用機序

将来の方向性

特性

IUPAC Name |

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-10-8-14(21-17(19)11-6-7-11)16-12-4-2-3-5-13(12)18(20)22-15(16)9-10/h8-9,11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFLISGUMASQDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)

![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)

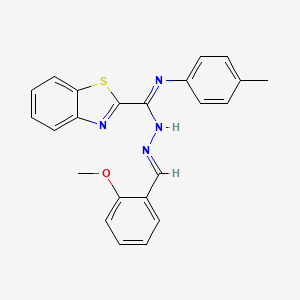

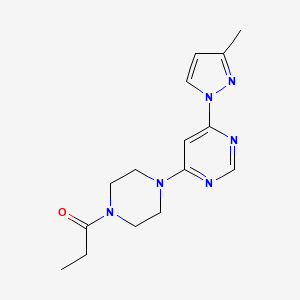

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

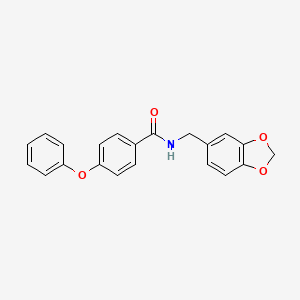

![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)

![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)